molecular formula C30H21BO2 B1604205 (10-(4-(Naphthalen-2-yl)phenyl)anthracen-9-yl)boronic acid CAS No. 853945-48-9

(10-(4-(Naphthalen-2-yl)phenyl)anthracen-9-yl)boronic acid

Cat. No.: B1604205
CAS No.: 853945-48-9
M. Wt: 424.3 g/mol
InChI Key: TUQDBMJSMLDSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-(4-(Naphthalen-2-yl)phenyl)anthracen-9-yl)boronic acid is a useful research compound. Its molecular formula is C30H21BO2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

853945-48-9

Molecular Formula

C30H21BO2

Molecular Weight

424.3 g/mol

IUPAC Name

[10-(4-naphthalen-2-ylphenyl)anthracen-9-yl]boronic acid

InChI

InChI=1S/C30H21BO2/c32-31(33)30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19,32-33H

InChI Key

TUQDBMJSMLDSBQ-UHFFFAOYSA-N

SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)(O)O

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-Bromo-10-(4-naphthalene-2-yl-phenyl)anthracene 13.8 g was dispersed in dehydrated toluene 80 ml and dehydrated ether 80 ml, and the mixture was cooled down to −30° C. A 1.58M n-butyllithium hexane solution 21. 0 ml was dropwise added thereto, and after the solution was stirred at −40° C. for 30 minutes, the temperature was elevated up to −10° C. The solution was cooled again down to −70° C., and a dehydrated ether solution of trimethyl borate 10.0 ml was gradually added thereto. The solution was stirred at −70° C. for 2 hours and then gradually heated up to room temperature. After left standing for a night, a 10% hydrochloric acid aqueous solution 100 ml was added thereto and stirred, and then it was extracted twice with toluene. The organic layer was washed with saturated brine and dried on anhydrous sodium sulfate. The solvent was distilled off, and the residue was crystallized from toluene/hexane, filtered and dried, whereby targeted 10-(4-naphthalene-2-yl-phenyl)anthracene-9-boronic acid 8.48 g was obtained in the form of yellow crystal (yield: 67%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.